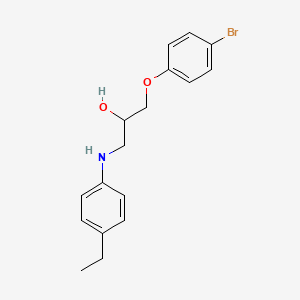
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol, also known as Bupranolol, is a beta-blocker drug that is used to treat hypertension, angina pectoris, and arrhythmias. It works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing heart rate and blood pressure. In addition to its clinical applications, Bupranolol has also been studied for its potential use in scientific research.
Wirkmechanismus
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of adrenaline and other stress hormones on these systems. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload on the heart.
Biochemical and Physiological Effects
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including a decrease in heart rate and blood pressure, a reduction in the risk of arrhythmias, and a protective effect on the heart during ischemia-reperfusion injury. In addition, 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been shown to have anti-inflammatory effects, as well as a potential role in the treatment of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has several advantages for use in laboratory experiments, including its well-established mechanism of action and its availability as a commercially available drug. However, it also has some limitations, including its potential for off-target effects and its potential interactions with other drugs or compounds.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol, including its use as a cardioprotective agent, its potential role in the treatment of asthma and COPD, and its effects on the central nervous system. In addition, further studies are needed to explore the potential side effects and interactions of 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol with other drugs or compounds.
Synthesemethoden
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 3-(4-ethylanilino)propan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, as well as a potential role in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been studied for its effects on the central nervous system, including its potential use as an antidepressant and anxiolytic.
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-(4-ethylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-2-13-3-7-15(8-4-13)19-11-16(20)12-21-17-9-5-14(18)6-10-17/h3-10,16,19-20H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZIUDYHSHEXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

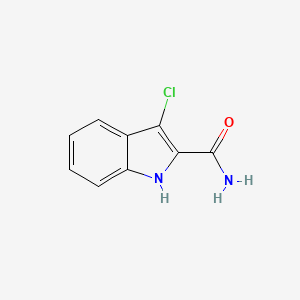
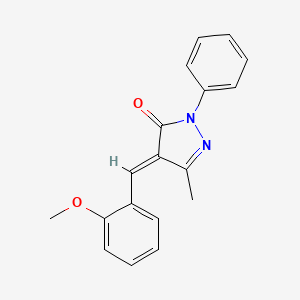
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
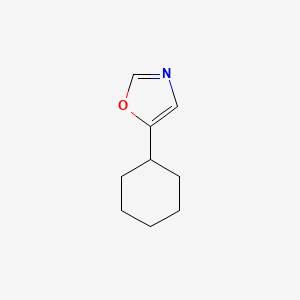
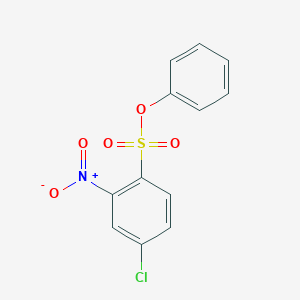
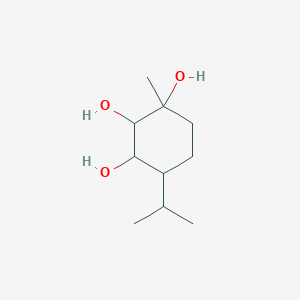
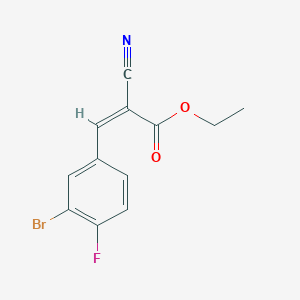
![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
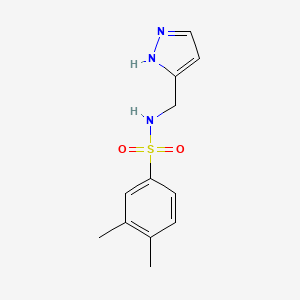

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)